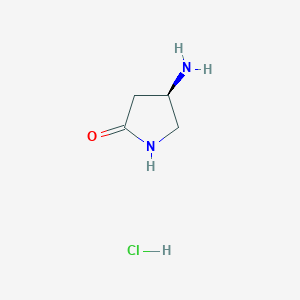![molecular formula C8H9NO4 B2920350 2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid CAS No. 2094856-03-6](/img/structure/B2920350.png)
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid is a versatile small molecule scaffold with a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol . This compound is characterized by its pyridine ring structure, which is a common motif in many biologically active molecules.
Wirkmechanismus
Target of Action
Similar compounds have been found to target ampa-type ionotropic glutamate receptors .
Mode of Action
Similar compounds have been described as noncompetitive antagonists of ampa-type ionotropic glutamate receptors . This suggests that the compound might interact with its targets by binding to a site different from the active site, thereby altering the receptor’s function.
Biochemical Pathways
The involvement of similar compounds with glutamatergic neurotransmission suggests that this compound might influence pathways related to glutamate signaling .
Result of Action
The potential antagonistic action on ampa-type ionotropic glutamate receptors suggests that it might modulate glutamatergic neurotransmission .
Vorbereitungsmethoden
The synthesis of 2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid typically involves the alkylation of a pyridine derivative under phase-transfer catalytic conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a suitable solvent like water or toluene . The product is then purified through crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid can be compared with other similar compounds, such as:
2-[(2-Hydroxy-1,2-dihydropyridin-4-yl)methoxy]acetic acid: This compound has a hydroxyl group instead of an oxo group, which affects its reactivity and biological activity.
2-[(2-Oxo-1,2-dihydropyridin-3-yl)methoxy]acetic acid: The position of the oxo group is different, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-7-3-6(1-2-9-7)4-13-5-8(11)12/h1-3H,4-5H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUKZUJYJAOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)

![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)
![N-(2-methoxyethyl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2920272.png)




![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)
![5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2920281.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)
![2-{3-[2-(naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide](/img/structure/B2920284.png)
![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)

